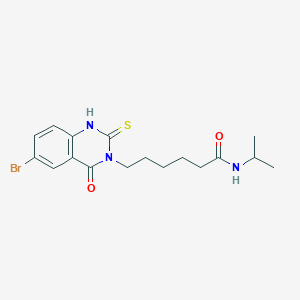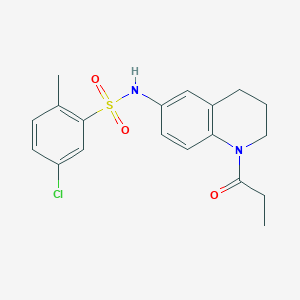
5-chloro-2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cognitive Enhancing Properties
Research has demonstrated that certain benzenesulfonamide derivatives exhibit significant potential as cognitive enhancers. For example, a study on SB-399885, a potent 5-HT6 receptor antagonist, revealed its ability to enhance cognitive functions, including improving spatial learning and memory recall in aged rats. This suggests that benzenesulfonamide derivatives could be explored for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antitumor Activity
Tetrahydroquinoline derivatives bearing the sulfonamide moiety have been identified as potent antitumor agents. Some of these compounds showed higher efficacy than Doxorubicin, a widely used chemotherapeutic agent, in in vitro studies. This highlights the potential of such compounds in the development of new cancer therapies (Alqasoumi et al., 2010).
Antimicrobial Applications
Compounds that combine the quinoline structure with a sulfonamide group have also shown promising antimicrobial properties. Research on novel quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives revealed significant activity against Gram-positive bacteria, indicating the potential for developing new antimicrobial agents based on this chemical framework (Biointerface Research in Applied Chemistry, 2019).
Inhibition of Human Carbonic Anhydrases
Benzenesulfonamides incorporating triazine moieties have been explored for their inhibitory activity against human carbonic anhydrases, which are enzymes involved in various diseases, including cancer. Some derivatives showed potent inhibition, particularly against the cancer-associated isoform hCA IX, suggesting a therapeutic avenue for cancer treatment (Lolak et al., 2019).
Cholinesterase Inhibition for Alzheimer's Disease
A study on hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide demonstrated potent inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease. These findings suggest the potential of such compounds in developing treatments for neurodegenerative diseases (Makhaeva et al., 2020).
Propiedades
IUPAC Name |
5-chloro-2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-3-19(23)22-10-4-5-14-11-16(8-9-17(14)22)21-26(24,25)18-12-15(20)7-6-13(18)2/h6-9,11-12,21H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVGXPKFFFIACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2699543.png)
![7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride](/img/structure/B2699545.png)
![N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide](/img/structure/B2699546.png)
![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2699547.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]propanamide](/img/structure/B2699548.png)
![Methyl 3-{[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl}-4-methoxybenzoate](/img/structure/B2699549.png)

![8-(Furan-2-carbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2699555.png)
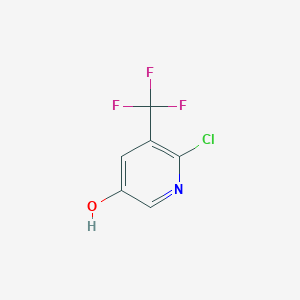
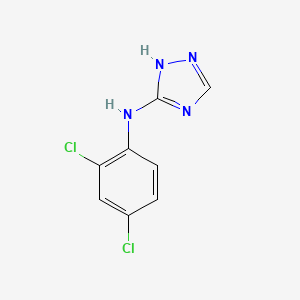
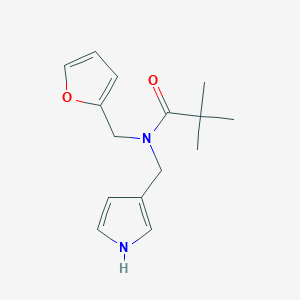
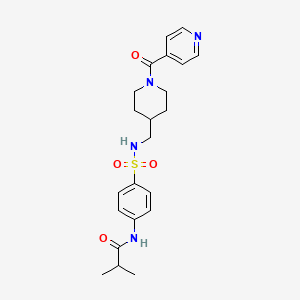
![2-Chloro-N-[3-[2-(dimethylamino)ethyl]-2-oxo-1,3-benzoxazol-5-yl]propanamide](/img/structure/B2699565.png)
